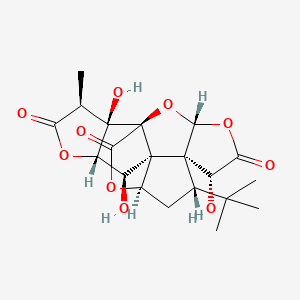

ginkgolide-B

Description

Properties

IUPAC Name |

(1R,3R,6R,7S,8S,10R,11R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O10/c1-6-12(23)28-11-9(21)18-8-5-7(16(2,3)4)17(18)10(22)13(24)29-15(17)30-20(18,14(25)27-8)19(6,11)26/h6-11,15,21-22,26H,5H2,1-4H3/t6-,7+,8-,9+,10+,11+,15+,17+,18+,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOJOAFXDQDRGF-MMQTXUMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)O[C@@H]2[C@]1([C@@]34C(=O)O[C@H]5[C@]3([C@H]2O)[C@@]6([C@@H](C5)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15291-77-7 | |

| Record name | 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-4,7b,11-trihydroxy-8-methyl-, (1R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11R,11aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ginkgolide B: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of ginkgolide B, a potent therapeutic agent derived from Ginkgo biloba. It also delves into the key signaling pathways modulated by this unique diterpenoid lactone.

Discovery and Structural Elucidation

Ginkgolide B is a member of a class of structurally complex diterpenoids known as ginkgolides, which are found exclusively in the leaves and root bark of the Ginkgo biloba tree, a species often referred to as a "living fossil".[1] The initial isolation of ginkgolides was reported by Furukawa in 1932.[1] However, the intricate cage-like molecular structure of ginkgolide B, characterized by a system of five-membered rings—one spiro-noncarboxylic, three lactones, and a tetrahydrofuran (B95107) ring—was not fully elucidated until 1967 by the renowned chemist Koji Nakanishi.[1][2][3] The total synthesis of (±)-ginkgolide B was a significant challenge in organic chemistry, a feat accomplished by E. J. Corey and his research group in 1988.[4][5][6]

Isolation and Purification from Ginkgo biloba

The extraction and purification of ginkgolide B from Ginkgo biloba leaves present a significant challenge due to its complex structure and the presence of other closely related ginkgolides (A, C, J, etc.) and bilobalide (B1667068).[7][8] Various methods have been developed to efficiently isolate ginkgolide B with high purity.

A common approach involves the initial extraction of dried and crushed ginkgo leaves with an organic solvent, such as 70% ethanol (B145695).[9][10] The resulting extract is then subjected to a series of purification steps. One effective method involves concentrating the ethanol extract, diluting it with water, and then using macroporous resin chromatography.[9][11] Impurities can be washed away with a lower concentration of ethanol (e.g., 20%), while the fraction containing ginkgolide B is eluted with a higher concentration (e.g., 80% ethanol).[9] This eluant is then concentrated and crystallized. Recrystallization from a solvent like isopropanol (B130326) can yield ginkgolide B with a purity of up to 95%.[9]

Another protocol takes advantage of the stability of the terpene trilactone structure to oxidation. This method involves boiling an aqueous extract of the leaves with dilute hydrogen peroxide, followed by extraction with ethyl acetate (B1210297).[12][13] Further purification using reversed-phase chromatography can effectively remove undesirable compounds like ginkgolic acids.[12] A more advanced separation of individual ginkgolides can be achieved by leveraging the differential reactivity of ginkgolides B and C to benzylation, allowing for their chromatographic separation from the less reactive ginkgolides A and J.[7][8]

Analytical Characterization

A variety of analytical techniques are employed to identify and quantify ginkgolide B. High-performance liquid chromatography (HPLC) is a cornerstone for both qualitative and quantitative analysis.[9][14][15][16][17] For structural confirmation and purity assessment, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable.[12][14][15][17][18] Specifically, liquid chromatography-electrospray tandem mass spectrometry (LC-MS-MS) provides a highly sensitive and selective method for the quantification of ginkgolide B in biological matrices.[14][18]

Biological Activity and Signaling Pathways

Ginkgolide B exhibits a wide range of pharmacological activities, with its most prominent role being a potent and selective antagonist of the platelet-activating factor receptor (PAFR).[1][19][20][21] This antagonism is central to many of its therapeutic effects, including its anti-inflammatory, neuroprotective, and anti-atherosclerotic properties.[22][23]

Neuroprotective Effects

Ginkgolide B has demonstrated significant neuroprotective effects in various models of neurological disorders.[24] It can penetrate the blood-brain barrier, particularly after ischemic events, making it a promising agent for the treatment of stroke.[25] Its neuroprotective mechanisms are multifaceted and involve the modulation of several key signaling pathways:

-

PI3K/Akt Signaling Pathway: Ginkgolide B has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[19][25] This activation promotes cell survival and proliferation and is implicated in the differentiation of oligodendrocyte precursor cells.[25] Furthermore, the PI3K/Akt/mTOR pathway is involved in the anti-apoptotic effects of ginkgolide B in cardiac cells.[26]

-

Akt/CREB/Bcl-2 Signaling Pathway: By enhancing the activity of the Akt/CREB/Bcl-2 signaling pathway, ginkgolide B promotes the survival of oligodendrocytes and prevents apoptosis.[25]

-

Anti-apoptotic Mechanisms: Ginkgolide B reduces the levels of pro-apoptotic proteins like Bax and cleaved caspase-3, while increasing the levels of the anti-apoptotic protein Bcl-2.[19][27]

Anti-inflammatory Effects

The anti-inflammatory properties of ginkgolide B are largely attributed to its inhibition of PAF-mediated signaling.[1][28] This leads to the modulation of downstream inflammatory cascades:

-

MAPK and NF-κB Signaling Pathways: Ginkgolide B can inhibit the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial in the inflammatory response.[29][30][31] Specifically, it has been shown to suppress the ERK/MAPK pathway in a mouse model of asthma.[28]

-

TLR4/MyD88/NF-κB Signaling Pathway: Ginkgolide B can also regulate the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway, thereby attenuating inflammatory responses.[29][30]

Quantitative Data Summary

| Parameter | Value | Reference |

| Purity after Recrystallization | 95% | [9] |

| Terpene Trilactone Content after H2O2 Treatment | 60-70% | [12][13] |

| Ginkgolic Acid Content after Purification | < 10 ppm | [12] |

| Ginkgolide B Ki for PAF Receptor | 1.3 µM | [19] |

| Ginkgolide B IC50 for PAF-mediated PLD activity | 2 µM | [32] |

Experimental Protocols

Extraction and Isolation of Ginkgolide B

Method 1: Macroporous Resin Chromatography [9]

-

Extraction: Extract dried Ginkgo biloba leaf powder with 70% ethanol three times.

-

Concentration and Dilution: Concentrate the combined extracts under reduced pressure to remove ethanol. Dilute the concentrate with water to a crude drug density of 0.1 g/mL.

-

Macroporous Resin Adsorption: Load the diluted extract onto an HPD-450 macroporous resin column.

-

Elution of Impurities: Wash the column with 20% ethanol to elute impurities.

-

Elution of Ginkgolide B: Elute the ginkgolide B fraction with 80% ethanol.

-

Crystallization: Concentrate the 80% ethanol eluant and allow it to crystallize.

-

Recrystallization: Recrystallize the crude crystals from isopropanol to obtain purified ginkgolide B.

Method 2: Hydrogen Peroxide Treatment [12]

-

Aqueous Extraction and Oxidation: Boil an aqueous extract of Ginkgo biloba leaves with dilute hydrogen peroxide.

-

Solvent Extraction: Extract the cooled solution with ethyl acetate.

-

Washing: Wash the ethyl acetate extract with basic solutions.

-

Charcoal Filtration: Filter the extract through charcoal to yield a crude powder of terpene trilactones.

-

Reversed-Phase Chromatography: Further purify the crude powder using reversed-phase chromatography with polymeric resins to remove ginkgolic acids.

Analytical Quantification by LC-MS-MS

Sample Preparation (Rat Plasma) [18]

-

To 100 µL of plasma, add the internal standard.

-

Extract with ethyl acetate by vortexing.

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for analysis.

LC-MS-MS Conditions [18]

-

LC System: Agilent 1100 series

-

Mass Spectrometer: Triple quadrupole tandem mass spectrometer with electrospray ionization (ESI) in negative mode.

-

Mobile Phase: Methanol and ammonium (B1175870) acetate buffer.

-

Detection: Multiple reaction monitoring (MRM).

Visualizations

Caption: Neuroprotective signaling pathway of Ginkgolide B.

Caption: Anti-inflammatory signaling pathway of Ginkgolide B.

Caption: Experimental workflow for Ginkgolide B isolation.

References

- 1. The Chemistry and Biology of Ginkgolide B_Chemicalbook [chemicalbook.com]

- 2. Terpene trilactones from Gingko biloba: from ancient times to the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. columbia.edu [columbia.edu]

- 4. Total Synthesis of (±)-Ginkgolide B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. synarchive.com [synarchive.com]

- 7. Isolation of ginkgolides A, B, C, J and bilobalide from G. biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Extraction, isolation and purification for ginkgolide B] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. CN102887909B - Method for extracting and separating ginkgolide B from ginkgo leaves - Google Patents [patents.google.com]

- 12. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 15. H NMR-based metabolomics combined with HPLC-PDA-MS-SPE-NMR for investigation of standardized Ginkgo biloba preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-performance liquid chromatographic determination of selected flavonols in Ginkgo biloba solid oral dosage forms. [sites.ualberta.ca]

- 17. 1H NMR-based metabolomics combined with HPLC-PDA-MS-SPE-NMR for investigation of standardized Ginkgo biloba preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. selleckchem.com [selleckchem.com]

- 20. Platelet activating factor (PAF) antagonism with ginkgolide B protects the liver against acute injury. importance of controlling the receptor of PAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Anti-atherosclerotic effects and molecular targets of ginkgolide B from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Potential of Ginkgo biloba as a Source of Biologically Active Compounds—A Review of the Recent Literature and Patents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Ginkgolide B promotes oligodendrocyte precursor cell differentiation and survival via Akt/CREB/bcl-2 signaling pathway after white matter lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Ginkgolide B inhibits hydrogen peroxide‑induced apoptosis and attenuates cytotoxicity via activating the PI3K/Akt/mTOR signaling pathway in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Exposure-Response Analysis and Mechanism of Ginkgolide B’s Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat [jstage.jst.go.jp]

- 28. A novel anti-inflammatory role for ginkgolide B in asthma via inhibition of the ERK/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures [frontiersin.org]

- 31. Ginkgolide A Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Sensitization of human neutrophil defense activities through activation of platelet-activating factor receptors by ginkgolide B, a bioactive component of the Ginkgo biloba extract EGB 761 - PubMed [pubmed.ncbi.nlm.nih.gov]

ginkgolide-B chemical structure and stereochemistry

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Ginkgolide B

Introduction

Ginkgolide B is a highly complex, polycyclic diterpenoid trilactone isolated from the leaves and root bark of the Ginkgo biloba tree.[1] First isolated in 1932 and its intricate structure elucidated in 1967 by Nakanishi, ginkgolide B is a member of a unique class of natural products known for their dense oxygenation, caged structure, and significant biological activities.[1] Notably, it is a potent and selective antagonist of the platelet-activating factor receptor (PAFR), making it a subject of extensive research in pharmacology and drug development for its potential therapeutic effects in inflammatory and neurological disorders.[1][2] This guide provides a detailed examination of the chemical structure and absolute stereochemistry of ginkgolide B, supported by quantitative data and a review of the experimental protocols used for its characterization.

Chemical Structure and Stereochemistry

Ginkgolide B possesses a rigid and exceptionally complex molecular architecture. Its core is a hexacyclic C20 skeleton characterized by three lactone rings, a spirocyclic ether (tetrahydrofuran ring), and a distinctive tert-butyl group, a rare feature in natural products.[3][4] The molecule contains eleven stereogenic centers, leading to a precisely defined three-dimensional conformation.

Core Structure

The systematic IUPAC name for ginkgolide B, which defines its absolute configuration, is (1R,3R,6R,7S,8S,10R,11R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione.[3][5] The structure is comprised of six fused rings, creating a cage-like framework. Ginkgolide B is differentiated from other ginkgolides (A, C, J) by the presence of hydroxyl groups at positions C1 and C7.[6] An intramolecular hydrogen bond is often observed between the C1 and C10 hydroxyl groups.[7]

Absolute Stereochemistry

The absolute configuration of ginkgolide B's eleven stereocenters has been unequivocally established through X-ray crystallography studies.[8][9] The specific arrangement of these chiral centers dictates the molecule's unique three-dimensional shape, which is crucial for its biological activity, particularly its high-affinity binding to the PAF receptor. The Cahn-Ingold-Prelog (CIP) system provides a method for unambiguously defining the spatial arrangement at each stereocenter as either R (Rectus) or S (Sinister).[10] Definitive determination of this absolute configuration is critical in medicinal chemistry, as different enantiomers of a chiral molecule can have vastly different pharmacological effects.[11]

Quantitative Data

The physicochemical and spectroscopic properties of ginkgolide B have been thoroughly characterized. This data is essential for its identification, purification, and structural analysis.

Table 1: Physicochemical Properties of Ginkgolide B

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄O₁₀ | [5][12] |

| Molecular Weight | 424.4 g/mol | [5] |

| Monoisotopic Mass | 424.13694696 Da | [5] |

| IUPAC Name | (1R,3R,6R,7S,8S,10R,11R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.0¹¹¹.0³⁷.0⁷¹¹.0¹³¹⁷]nonadecane-5,15,18-trione | [3][5] |

| CAS Number | 15291-77-7 | [5] |

| Melting Point | ~280 °C (decomposes) | [3] |

| pKa (Predicted) | Extremely weak basic (essentially neutral) | [3] |

Table 2: ¹H NMR Spectroscopic Data for Ginkgolide B (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| 1-CH | 4.044 | dd, J = 7.2, 2.4 |

| 2-CH | 4.640 | d, J = 7.8 |

| 3-OH | 6.461 | |

| 6-CH | 5.303 | d, J = 3.6 |

| 7-CH₂ | 2.138 | dd, J = 13.8, 4.8 |

| 7'-CH₂ | 1.936 | dd, J = 13.8, 4.8 |

| 8-CH | 1.727 | dd, J = 1.4, 4.4 |

| 9-H | 1.029 | |

| 10-CH | 5.018 | d, J = 4.8 |

| 10-OH | 7.460 | d, J = 5.4 |

| 12-CH | 6.071 | |

| 14-CH | 2.845 | q, J = 7.2 |

| 16-CH₃ | 1.109 | d, J = 7.2 |

| 18-, 19-, 20-CH₃ | 1.029 | |

| 1-OH | 4.908 | d, J = 3 |

| Source: Data compiled from MDPI, 2024.[12] |

Table 3: ¹³C NMR Spectroscopic Data for Ginkgolide B (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| 1-CH | 73.76 |

| 2-CH | 91.81 |

| 3-C | 82.91 |

| 4-C | 98.45 |

| 5-C | 71.69 |

| 6-CH | 78.60 |

| 7-CH₂ | 36.60 |

| 8-CH | 48.54 |

| 9-C | 67.43 |

| 10-CH | 69.06 |

| 11-C=O | 173.96 |

| 12-CH | 109.61 |

| 13-C=O | 170.28 |

| 14-CH | 41.52 |

| 15-C=O | 176.40 |

| 16-CH₃ | 7.96 |

| 17-C | 31.89 |

| 18-, 19-, 20-CH₃ | 28.87 |

| Source: Data compiled from MDPI, 2024.[12] |

Experimental Protocols

The elucidation of ginkgolide B's structure is a landmark in natural product chemistry, relying on a combination of isolation, spectroscopic, and crystallographic techniques.

Isolation and Purification

Ginkgolide B is naturally sourced from the leaves and root bark of Ginkgo biloba.

-

Extraction: Dried and powdered plant material is subjected to solvent extraction, typically using a mixture of acetone (B3395972) and water or methanol.

-

Solvent Partitioning: The crude extract is partitioned between water and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on polarity. The ginkgolides, being moderately polar, are concentrated in the organic phase.

-

Chromatography: The enriched fraction undergoes a series of chromatographic separations. This typically involves:

-

Column Chromatography: Using silica (B1680970) gel or other stationary phases to perform an initial fractionation.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is used for the final purification of individual ginkgolides, yielding highly pure ginkgolide B.[13]

-

Spectroscopic Characterization

Spectroscopic methods are fundamental to determining the connectivity and stereochemistry of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.

-

Methodology: High-resolution 1D (¹H, ¹³C) and 2D (e.g., COSY, HMBC, HSQC) NMR spectra are acquired. Samples are dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.[12][14]

-

¹H NMR: Provides information on the chemical environment of each proton and their scalar couplings (J-couplings), which helps define dihedral angles and thus relative stereochemistry.

-

¹³C NMR: Identifies all unique carbon atoms in the molecule.

-

2D NMR (COSY, HMBC): Establishes proton-proton and long-range proton-carbon correlations, allowing for the unambiguous assignment of all signals and the piecing together of the molecular structure.[13][14]

-

-

Vibrational Circular Dichroism (VCD) Spectroscopy:

-

Objective: To determine the absolute configuration of the molecule in solution.

-

Methodology: The experimental VCD and infrared (IR) spectra of ginkgolide B in solution are measured. These are then compared to spectra calculated ab initio using density functional theory (DFT) methods (e.g., B3LYP/6-31G(d)). A strong correlation between the experimental and calculated spectra for a specific enantiomer confirms its absolute configuration.[8]

-

X-ray Crystallography

-

Objective: To provide an unambiguous determination of the molecular structure and absolute stereochemistry in the solid state.

-

Methodology:

-

Crystallization: A highly purified sample of ginkgolide B is crystallized from a suitable solvent to obtain single crystals of sufficient quality.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the positions of all atoms in the crystal lattice are determined. This provides precise bond lengths, bond angles, and the absolute configuration of all chiral centers. The structure of ginkgolide A was first confirmed by X-ray analysis of its p-bromobenzoate derivative, which then served as a reference for the spectroscopic elucidation of ginkgolide B.[8][9]

-

Mandatory Visualizations

The following diagram illustrates the logical workflow for the structural elucidation of ginkgolide B, from natural source to final characterization.

Caption: Workflow for the structural elucidation of Ginkgolide B.

References

- 1. The Chemistry and Biology of Ginkgolide B_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Showing Compound Ginkgolide B (FDB015815) - FooDB [foodb.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ginkgolide B | C20H24O10 | CID 11973122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. grokipedia.com [grokipedia.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Complete 1H NMR spectral analysis of ten chemical markers of Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginkgolide B: A Comprehensive Technical Guide to its Mechanism of Action as a Platelet-Activating Factor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginkgolide B, a unique terpenoid lactone isolated from the leaves of the Ginkgo biloba tree, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. This technical guide provides an in-depth exploration of the mechanism of action of Ginkgolide B, focusing on its interaction with the PAF receptor and the subsequent modulation of downstream signaling pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the critical pathways and workflows involved in the study of this natural compound.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1][2][3] PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR), which is expressed on the surface of various cell types, including platelets, neutrophils, and endothelial cells.[4][5] The activation of PAFR triggers a cascade of intracellular signaling events, leading to diverse cellular responses.

Ginkgolide B is a structurally complex natural product that has been extensively studied for its pharmacological properties.[6] It is recognized as one of the most potent natural antagonists of the PAF receptor.[2] This document serves as a technical resource for researchers and drug development professionals, offering a detailed understanding of Ginkgolide B's mechanism of action as a PAF antagonist.

Mechanism of Action: Competitive Antagonism of the PAF Receptor

Ginkgolide B functions as a competitive antagonist at the PAF receptor.[7] This means that it binds to the same site on the receptor as the endogenous ligand, PAF, but does not activate the receptor. By occupying the binding site, Ginkgolide B prevents PAF from binding and initiating the downstream signaling cascade.[8] This competitive antagonism has been demonstrated in various experimental systems, including radioligand binding assays and functional assays such as platelet aggregation.

Binding Affinity and Potency

The potency of Ginkgolide B as a PAF receptor antagonist has been quantified in numerous studies, yielding a range of inhibitory concentration (IC50) and binding affinity (Ki) values. These values can vary depending on the experimental system, including the species, cell type, and specific assay conditions. A summary of reported quantitative data is presented in the tables below.

Quantitative Data Presentation

The following tables summarize the quantitative data for Ginkgolide B's activity as a PAF antagonist from various studies.

Table 1: Inhibition of PAF-Induced Platelet Aggregation by Ginkgolide B

| Species | Preparation | Agonist (PAF) Concentration | IC50 | Reference |

| Human | Platelet-Rich Plasma | Not Specified | 2.5 µg/mL | [9] |

| Rabbit | Platelet-Rich Plasma | 10 nM | 441.93 ± 37.89 nM | [10][11] |

Table 2: Inhibition of PAF Receptor Binding by Ginkgolide B

| Ligand | Preparation | Ki | IC50 | Reference |

| [3H]PAF | Human Platelets | - | 2.5 x 10⁻⁷ M | [2] |

| Not Specified | Cloned PAF Receptors | 110 nM (for 7α-chloro ginkgolide B, a potent derivative) | - | [12] |

Downstream Signaling Pathways

By blocking the binding of PAF to its receptor, Ginkgolide B effectively inhibits the initiation of the PAF-induced signaling cascade. The PAF receptor is primarily coupled to Gq and Gi proteins.[13] Activation of these G-proteins leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses.

Ginkgolide B's antagonism of the PAF receptor has been shown to inhibit:

-

Intracellular Calcium Mobilization: Prevents the PAF-induced rise in cytosolic calcium concentrations.

-

MAPK Pathway Activation: Attenuates the phosphorylation of downstream kinases such as p38 MAPK.

The following diagram illustrates the PAF receptor signaling pathway and the inhibitory action of Ginkgolide B.

PAF signaling pathway and the inhibitory site of Ginkgolide B.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the PAF antagonist activity of Ginkgolide B.

PAF Receptor Binding Assay (Radioligand Displacement)

This assay measures the ability of Ginkgolide B to compete with a radiolabeled ligand for binding to the PAF receptor.

Objective: To determine the binding affinity (Ki) of Ginkgolide B for the PAF receptor.

Materials:

-

Cell membranes expressing the PAF receptor (e.g., from platelets or transfected cell lines)

-

[3H]-PAF (radiolabeled ligand)

-

Ginkgolide B (unlabeled competitor)

-

Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% BSA)

-

Wash buffer (e.g., ice-cold 25 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Isolate cell membranes expressing the PAF receptor using standard cell fractionation techniques. Resuspend the membranes in binding buffer.

-

Assay Setup: In a microcentrifuge tube, combine the cell membrane preparation, a fixed concentration of [3H]-PAF (typically at or below its Kd), and varying concentrations of Ginkgolide B.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter under vacuum. The filter will trap the membranes with bound radioligand, while the unbound radioligand will pass through.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]-PAF against the logarithm of the Ginkgolide B concentration. The IC50 value (the concentration of Ginkgolide B that inhibits 50% of the specific binding of [3H]-PAF) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Workflow for a PAF receptor radioligand binding assay.

PAF-Induced Platelet Aggregation Assay

This functional assay measures the ability of Ginkgolide B to inhibit the aggregation of platelets induced by PAF.

Objective: To determine the IC50 of Ginkgolide B for the inhibition of PAF-induced platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

Platelet-poor plasma (PPP) for blank

-

PAF

-

Ginkgolide B

-

Aggregometer

Procedure:

-

Platelet Preparation: Prepare PRP from fresh whole blood by centrifugation. Washed platelets can be prepared by further centrifugation and resuspension in a suitable buffer.

-

Assay Setup: Place a cuvette with PRP in the aggregometer and establish a baseline.

-

Pre-incubation: Add varying concentrations of Ginkgolide B to the PRP and incubate for a short period (e.g., 5 minutes) at 37°C.

-

Induction of Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation.

-

Measurement: Monitor the change in light transmittance through the PRP suspension over time using the aggregometer. As platelets aggregate, the light transmittance increases.

-

Data Analysis: The maximum aggregation response is recorded. The percentage inhibition of aggregation by Ginkgolide B is calculated relative to the control (PAF alone). The IC50 value is determined by plotting the percentage inhibition against the logarithm of the Ginkgolide B concentration.[1]

Intracellular Calcium Mobilization Assay

This assay measures the effect of Ginkgolide B on the PAF-induced increase in intracellular calcium concentration.

Objective: To assess the ability of Ginkgolide B to block PAF-induced calcium signaling.

Materials:

-

Cells expressing the PAF receptor (e.g., platelets, neutrophils, or a transfected cell line)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

PAF

-

Ginkgolide B

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the acetoxymethyl (AM) ester form of the dye. The AM ester allows the dye to cross the cell membrane.

-

Pre-treatment: Pre-incubate the dye-loaded cells with varying concentrations of Ginkgolide B.

-

Stimulation: Stimulate the cells with PAF.

-

Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope. The binding of calcium to the dye results in an increase in fluorescence.

-

Data Analysis: The peak fluorescence response is quantified. The inhibitory effect of Ginkgolide B is determined by comparing the response in the presence and absence of the compound.

Western Blot for p38 MAPK Phosphorylation

This assay is used to determine if Ginkgolide B can inhibit the PAF-induced phosphorylation (activation) of downstream signaling proteins like p38 MAPK.

Objective: To investigate the effect of Ginkgolide B on PAF-stimulated p38 MAPK phosphorylation.

Materials:

-

Cells expressing the PAF receptor

-

PAF

-

Ginkgolide B

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Treatment: Treat cells with Ginkgolide B for a specified time before stimulating with PAF for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total p38 MAPK to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated p38 to total p38. Compare the ratios between different treatment groups.[14][15]

In Vivo Evidence

The PAF antagonist activity of Ginkgolide B has been demonstrated in various animal models. For instance, in a rat model of acetaminophen-induced liver injury, administration of Ginkgolide B was shown to be protective, suggesting a role for PAF in this pathology.[16] In a model of photochemically induced thrombotic cerebral ischemia in tree shrews, Ginkgolide B treatment reduced brain edema and calcium overload, highlighting its neuroprotective effects through PAF antagonism.[7]

Conclusion

Ginkgolide B is a well-characterized, potent, and competitive antagonist of the Platelet-Activating Factor receptor. Its mechanism of action involves direct binding to the PAF receptor, thereby preventing the binding of PAF and the subsequent activation of intracellular signaling pathways, including calcium mobilization and MAPK activation. The in vitro and in vivo data strongly support its role as a PAF antagonist and provide a solid foundation for its further investigation and potential therapeutic development for PAF-mediated disorders. This technical guide provides a comprehensive overview of the core mechanism of action of Ginkgolide B, along with the necessary data and experimental frameworks for researchers and drug development professionals.

References

- 1. Anti-atherosclerotic effects and molecular targets of ginkgolide B from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Molecular basis for the activation of PAF receptor by PAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Experimental therapy of a platelet-activating factor antagonist (ginkgolide B) on photochemically induced thrombotic cerebral ischaemia in tree shrews - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Amide Derivatives of Ginkgolide B and Their Inhibitory Effects on PAF-Induced Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Platelet activating factor (PAF) antagonism with ginkgolide B protects the liver against acute injury. importance of controlling the receptor of PAF - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ginkgolide B Biosynthetic Pathway in Ginkgo biloba: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Molecular Machinery Behind a Unique Therapeutic Compound

Ginkgolide B, a potent therapeutic agent found in the ancient tree Ginkgo biloba, has garnered significant interest for its medicinal properties, particularly in the treatment of cardiovascular and cerebrovascular diseases.[1][2] This technical guide provides a comprehensive overview of the ginkgolide B biosynthetic pathway, offering researchers, scientists, and drug development professionals a detailed resource on its core components. The guide delves into the enzymatic steps, genetic regulation, and experimental methodologies crucial for understanding and potentially harnessing this complex natural product synthesis.

The Biosynthetic Blueprint of Ginkgolide B

Ginkgolides are structurally complex diterpene trilactones, and their biosynthesis is a multi-step process primarily occurring in the roots of Ginkgo biloba.[3][4] The synthesized ginkgolides are then transported to the leaves for storage.[3] The pathway begins with precursors from the methylerythritol 4-phosphate (MEP) pathway, which is located in the plastids.[1][5]

The biosynthesis can be broadly divided into three key stages:

-

Formation of the Universal Diterpene Precursor: The initial steps involve the synthesis of the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) derived from the MEP pathway.[6]

-

Formation of the Diterpene Scaffold: GGPP is then cyclized to form the foundational diterpene skeleton, levopimaradiene (B1200008).[7][8]

-

Tailoring and Functionalization: A series of complex oxidation, cyclization, and rearrangement reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), modify the levopimaradiene scaffold to produce the various ginkgolides, including ginkgolide B.[1][9]

The following diagram illustrates the core enzymatic steps in the ginkgolide B biosynthetic pathway:

Key Enzymes and Their Genetic Correlates

The biosynthesis of ginkgolide B is orchestrated by a series of enzymes, many of which have been cloned and characterized from Ginkgo biloba.[6] Understanding the function and regulation of these enzymes is critical for any attempt at metabolic engineering or synthetic biology approaches to enhance ginkgolide production.

Enzymes of the MEP Pathway

The MEP pathway provides the fundamental C5 building blocks, IPP and DMAPP. Key enzymes in this part of the pathway include:

-

1-Deoxy-D-xylulose 5-phosphate synthase (DXS): Catalyzes the first committed step of the MEP pathway.[6]

-

1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR): The second enzyme in the pathway.[6]

-

2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (MECT) [6]

-

4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMEK) [6]

-

2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MECS) [6]

-

1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase (HDS) [6]

-

1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase (HDR): The terminal enzyme of the MEP pathway.[6]

Diterpene Synthases and Tailoring Enzymes

-

Geranylgeranyl diphosphate synthase (GGPPS): Catalyzes the formation of the C20 precursor GGPP.[6]

-

Levopimaradiene synthase (LPS): A key enzyme that catalyzes the cyclization of GGPP to form levopimaradiene, the first committed step specific to ginkgolide biosynthesis.[8]

-

Cytochrome P450 Monooxygenases (CYPs): A large family of enzymes responsible for the extensive oxidation and rearrangement of the levopimaradiene skeleton to form the complex trilactone structure of ginkgolides.[7][9] Several specific CYPs involved in the early steps of ginkgolide biosynthesis have been identified within a gene cluster.[7][9]

Quantitative Data on Ginkgolide B Biosynthesis

Quantitative analysis of metabolites and gene expression provides crucial insights into the regulation and efficiency of the biosynthetic pathway. The following tables summarize key quantitative data from published research.

Gene Expression in Different Ginkgo biloba Tissues

The expression of key biosynthetic genes is predominantly localized to the roots, supporting the hypothesis that ginkgolide biosynthesis primarily occurs in this organ.

| Gene | Relative Expression Level (Fibrous Root vs. Other Tissues) | Reference |

| GbLPS | Mainly expressed in the fibrous root. | [3] |

| GbDXS2 | ~260-fold higher expression in fibrous roots compared to other tissues. | [3] |

| GbDXR2 | Highly expressed in fibrous roots. | [3] |

| GbIDS2 | Highly expressed in fibrous roots. | [3] |

| GbGGPPS | Highly expressed in fibrous roots. | [3] |

Ginkgolide Content in Different Ginkgo biloba Tissues

Consistent with the gene expression data, the precursors and final products of the ginkgolide pathway show distinct accumulation patterns across the plant.

| Compound | Tissue Distribution (Content Order) | Reference |

| Terpene Trilactones (TTLs) | Leaf > Fibrous Root > Main Root > Old Stem > Young Stem | [3] |

| Ginkgolide B (GB) | Roots show at least 4-fold higher levels than leaves and 1.2- to 2.7-fold higher than in stems. | [1] |

| Ginkgolide A (GA) | Roots show at least 4-fold higher levels than leaves and 1.2- to 2.7-fold higher than in stems. | [1] |

| Ginkgolide C (GC) | Roots show 1.5- and 3.8-fold higher levels than in leaves and stems, respectively. | [1] |

Regulation of the Ginkgolide B Biosynthetic Pathway

The biosynthesis of ginkgolides is tightly regulated at the transcriptional level, integrating various internal and external signals.

Transcriptional Regulation

A key transcriptional regulator, GbEAG (ETHYLENE RESPONSE FACTOR ASSOCIATED WITH GINKGOLIDE BIOSYNTHESIS), has been identified as a critical activator of ginkgolide biosynthesis.[1][2] GbEAG is highly expressed in the roots and its expression is induced by methyl jasmonate (MeJA).[1][2] It directly binds to the promoters of key biosynthetic genes, such as GbIDI and GbCYP7005C3, to activate their transcription.[1][10]

Hormonal and Light Signaling

The regulation of ginkgolide biosynthesis involves the integration of jasmonate (JA) and light signaling pathways.

-

Jasmonic Acid (JA): MeJA treatment significantly induces the expression of GbEAG and leads to an increase in ginkgolide content in the roots.[1] The repressive effect of GbJAZ3 on GbEAG is alleviated by JA signaling.[1][10]

-

Light: The light-responsive transcription factor GbHY5 mediates the light induction of ginkgolide biosynthesis by binding to the promoter of GbEAG.[2][10]

The interplay between these regulatory factors is depicted in the following diagram:

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of the ginkgolide B biosynthetic pathway.

Extraction and Quantification of Ginkgolides

Objective: To extract and quantify ginkgolide B and other terpene trilactones from Ginkgo biloba tissues.

Protocol Overview (HPLC):

-

Sample Preparation: Freeze-dry and grind plant material (e.g., roots, leaves) to a fine powder.

-

Extraction: Extract the powdered tissue with a suitable solvent, such as a methanol-water mixture.[3] The extraction can be enhanced by sonication or heating.

-

Purification: The crude extract is often purified using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds like flavonoids.[3]

-

HPLC Analysis:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically employed.

-

Detection: Due to the lack of a strong chromophore, ginkgolides are often detected using an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS). UV detection at low wavelengths (e.g., 220 nm) can also be used.

-

Quantification: Quantification is performed by comparing the peak areas of the samples to those of authentic standards of ginkgolide B.

-

Gene Cloning and Expression Analysis

Objective: To isolate the full-length cDNA of a target gene and analyze its expression levels in different tissues or under various treatments.

Protocol Overview:

-

RNA Extraction: Extract total RNA from Ginkgo biloba tissues using a commercial kit or a CTAB-based method, including a DNase treatment step to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Gene Cloning (RACE):

-

Design degenerate primers based on conserved regions of homologous genes from other species.

-

Perform PCR to amplify a partial cDNA fragment.

-

Use Rapid Amplification of cDNA Ends (RACE) to obtain the full-length 5' and 3' ends of the cDNA.

-

Assemble the full-length cDNA sequence and clone it into a suitable vector for sequencing and further functional characterization.

-

-

Gene Expression Analysis (RT-qPCR):

-

Design gene-specific primers for the target gene and a reference gene (e.g., actin or ubiquitin) for normalization.

-

Perform real-time quantitative PCR (RT-qPCR) using SYBR Green or a probe-based method.

-

Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target gene.

-

Enzyme Assays

Objective: To determine the catalytic activity of a specific enzyme in the ginkgolide B biosynthetic pathway.

General Protocol for a Terpene Synthase (e.g., LPS):

-

Enzyme Source: Recombinantly express the enzyme (e.g., in E. coli or yeast) and purify it, or use a crude protein extract from Ginkgo biloba tissues.

-

Reaction Mixture: Prepare a reaction buffer containing the enzyme, the substrate (e.g., GGPP for LPS), and any necessary cofactors (e.g., Mg²⁺).

-

Incubation: Incubate the reaction mixture at an optimal temperature for a specific period.

-

Product Extraction: Stop the reaction and extract the terpene products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Product Analysis: Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

Protoplast Transformation for In Vivo Studies

Objective: To study protein-protein interactions, subcellular localization, and transient gene expression in Ginkgo biloba cells.

Protocol Overview:

-

Protoplast Isolation:

-

Collect young, healthy leaves of Ginkgo biloba.

-

Digest the leaf tissue with a mixture of cell wall-degrading enzymes (e.g., cellulase (B1617823) and macerozyme) in an osmoticum-containing buffer.

-

Purify the protoplasts by filtration and centrifugation.

-

-

Transformation:

-

Use a polyethylene (B3416737) glycol (PEG)-mediated method to introduce plasmid DNA (e.g., carrying a gene of interest fused to a fluorescent protein) into the protoplasts.

-

-

Incubation and Analysis:

-

Incubate the transformed protoplasts to allow for gene expression.

-

Analyze the protoplasts using fluorescence microscopy to determine the subcellular localization of the protein of interest or to observe protein-protein interactions via techniques like Bimolecular Fluorescence Complementation (BiFC).

-

The following workflow illustrates a typical experimental approach for characterizing a gene in the ginkgolide B pathway:

Future Perspectives and Conclusion

While significant progress has been made in elucidating the ginkgolide B biosynthetic pathway, several aspects remain to be fully understood. The complete sequence of enzymatic reactions from levopimaradiene to the final ginkgolide structures is still under investigation. Further research is needed to identify and characterize the remaining cytochrome P450s and other tailoring enzymes involved in the later steps of the pathway.

A deeper understanding of the regulatory networks controlling ginkgolide biosynthesis will be crucial for developing strategies to enhance the production of these valuable compounds. Metabolic engineering and synthetic biology approaches, guided by the knowledge of the biosynthetic genes and their regulation, hold promise for the sustainable production of ginkgolide B and other medicinally important ginkgolides. This technical guide serves as a foundational resource for researchers and professionals aiming to contribute to this exciting field of natural product biosynthesis and drug development.

References

- 1. Quantitative analysis of bilobalide and ginkgolides from Ginkgo biloba leaves and Ginkgo products using (1)H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Biosynthesis pathways of ginkgolides [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Protoplast isolation and transient transformation system for Ginkgo biloba L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combining Metabolic Profiling and Gene Expression Analysis to Reveal the Biosynthesis Site and Transport of Ginkgolides in Ginkgo biloba L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Combining Metabolic Profiling and Gene Expression Analysis to Reveal the Biosynthesis Site and Transport of Ginkgolides in Ginkgo biloba L. | Semantic Scholar [semanticscholar.org]

- 9. Biosynthesis pathways of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

The Neuroprotective Potential of Ginkgolide B in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolide B, a diterpene trilactone isolated from the leaves of the Ginkgo biloba tree, has emerged as a promising neuroprotective agent with therapeutic potential in a range of neurodegenerative diseases. Its multifaceted mechanism of action, encompassing anti-inflammatory, anti-apoptotic, and antioxidant properties, positions it as a compelling candidate for further investigation and drug development. This technical guide provides an in-depth overview of the neuroprotective effects of Ginkgolide B in Alzheimer's disease, Parkinson's disease, and ischemic stroke, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Alzheimer's Disease

Ginkgolide B has been shown to counteract the neurotoxic effects of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[1] Its neuroprotective mechanisms in this context include reducing Aβ-induced apoptosis and neuroinflammation.

Quantitative Data: Alzheimer's Disease

| Model System | Ginkgolide B Dosage/Concentration | Key Findings | Reference |

| APP/PS1 Transgenic Mice | 0.4375, 0.875, and 1.75 mg/kg | Dose-dependent improvement in learning and memory; 1.75 mg/kg significantly reduced escape latency in Morris water maze. | [2] |

| APP/PS1 Transgenic Mice | 1.75 mg/kg | Significantly reduced Aβ deposition, inflammatory cell infiltration, and neuronal loss in the hippocampus. | [2] |

| Aβ1–42-treated BV-2 microglial cells | Pretreatment with Ginkgolide | Significantly decreased the mRNA and protein expression of NLRP3, ASC, and caspase-1. | [2] |

| Aβ1–42-treated BV-2 microglial cells | Pretreatment with Ginkgolide | Significantly reduced the release of IL-1β and IL-18. | [2] |

Experimental Protocols

In Vivo Model: APP/PS1 Transgenic Mice

-

Animal Model: APP/PS1 double transgenic mice, which develop age-dependent Aβ deposition and cognitive deficits.

-

Treatment: Ginkgolide B administered orally or via intraperitoneal injection at specified doses (e.g., 0.4375, 0.875, 1.75 mg/kg) for a defined period (e.g., 5 days).[2]

-

Behavioral Assessment: Cognitive function is assessed using standardized tests such as the Morris water maze to evaluate spatial learning and memory.[2]

-

Histopathological Analysis: Following the treatment period, brain tissue is collected and sectioned. Immunohistochemistry is performed to quantify Aβ plaque deposition, microglial and astrocyte activation (neuroinflammation), and neuronal loss in the hippocampus and cortex.[2]

-

Biochemical Analysis: Brain homogenates are used to measure the levels of inflammatory cytokines (e.g., IL-1β, IL-18) and components of the NLRP3 inflammasome (NLRP3, ASC, caspase-1) via ELISA or Western blotting.[2]

In Vitro Model: Aβ-treated Microglial Cells

-

Cell Culture: Murine microglial cell line (e.g., BV-2) are cultured under standard conditions.

-

Treatment: Cells are pre-treated with Ginkgolide B for a specified duration (e.g., 2 hours) before being stimulated with oligomeric Aβ1-42 (e.g., 2 μM) for a further period (e.g., 10 hours) to induce an inflammatory response.[2]

-

Gene and Protein Expression Analysis: RNA is extracted for quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of NLRP3, ASC, and caspase-1. Cell lysates are collected for Western blotting to determine the protein levels of these inflammasome components.[2]

-

Cytokine Measurement: The cell culture supernatant is collected to measure the concentration of secreted inflammatory cytokines, such as IL-1β and IL-18, using ELISA kits.[2]

Signaling Pathways in Alzheimer's Disease

Ginkgolide B exerts its neuroprotective effects in Alzheimer's disease by modulating inflammatory pathways. One key mechanism is the suppression of the NLRP3 inflammasome.

Parkinson's Disease

In the context of Parkinson's disease, Ginkgolide B has demonstrated protective effects against the loss of dopaminergic neurons and the associated motor deficits. Its mechanisms of action include anti-oxidative stress, anti-inflammatory effects, and activation of pro-survival signaling pathways.[3]

Quantitative Data: Parkinson's Disease

| Model System | Ginkgolide B Dosage/Concentration | Key Findings | Reference |

| MPTP-induced PD mice | Not specified | Improved behavior, reduced dopamine (B1211576) deficiency, and elevated dopamine metabolite levels. | [4] |

| Rotenone-induced PC12 cells | Not specified | Increased cell viability, improved morphology, decreased oxidative stress, and inhibited apoptosis. | [5] |

| 6-OHDA-induced PD rats | 60 mg/kg intraperitoneally for 4 weeks | Improved behavioral and learning/memory test indexes. | [3] |

| 6-OHDA-induced PD rats | 60 mg/kg intraperitoneally for 4 weeks | Significantly increased substantia nigra SOD and GSH-Px levels. | [3] |

| 6-OHDA-induced PD rats | 60 mg/kg intraperitoneally for 4 weeks | Significantly decreased substantia nigra MDA, TNF-α, IL-6, and IL-1β levels. | [3] |

| 6-OHDA-induced PD rats | 60 mg/kg intraperitoneally for 4 weeks | Significantly increased the ratios of p-PI3K/PI3K and p-Akt/Akt in the substantia nigra. | [3] |

Experimental Protocols

In Vivo Model: MPTP-induced Parkinson's Disease in Mice

-

Animal Model: C57BL/6 mice are commonly used. Parkinsonism is induced by the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.[4]

-

Treatment: Ginkgolide B, often formulated in nanocrystals for enhanced bioavailability, is administered orally.[4]

-

Behavioral Analysis: Motor function is assessed using tests such as the pole test and wire-hang test to measure bradykinesia and grip strength.[6]

-

Neurochemical Analysis: High-performance liquid chromatography (HPLC) is used to measure the levels of dopamine and its metabolites in the striatum.[4]

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra.[5]

In Vitro Model: Neurotoxin-treated PC12 Cells

-

Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are used as they exhibit many properties of dopaminergic neurons.

-

Neurotoxin Treatment: To mimic Parkinson's pathology, cells are treated with neurotoxins such as rotenone (B1679576) or MPP+ (the active metabolite of MPTP).[4][5]

-

Ginkgolide B Treatment: Cells are co-treated or pre-treated with Ginkgolide B.

-

Cell Viability and Apoptosis Assays: Cell viability is assessed using the MTT assay. Apoptosis is measured by flow cytometry or by analyzing the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) via Western blotting.[5]

-

Oxidative Stress Measurement: The levels of reactive oxygen species (ROS) are measured using fluorescent probes. The activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and the levels of malondialdehyde (MDA), a marker of lipid peroxidation, are also determined.[3]

Signaling Pathways in Parkinson's Disease

Ginkgolide B appears to exert its neuroprotective effects in Parkinson's disease through the activation of the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

Ischemic Stroke

Ginkgolide B has demonstrated significant neuroprotective effects in animal models of ischemic stroke. Its primary mechanism of action in this context is as a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[7] By inhibiting PAF, Ginkgolide B reduces inflammation, apoptosis, and excitotoxicity, key contributors to ischemic brain injury.[8][9]

Quantitative Data: Ischemic Stroke

| Model System | Ginkgolide B Dosage/Concentration | Key Findings | Reference |

| Rat model of 10-min forebrain ischemia | 50 mg/kg p.o. (pre-ischemic) | Significantly reduced post-ischemic neuronal damage in the hippocampus. | [7] |

| Rat MCAO model | 10 mg/kg i.v. | Significantly alleviated cerebral infarction and improved neurological function scores within 24 hours. | [9] |

| Rat MCAO model | Post-ischemic treatment | Reduced infarct size in the basal ganglia within 3 hours and in the cerebral cortex within 5 hours. | [10] |

| Rat MCAO model | Post-ischemic treatment | Attenuated brain edema and decreased blood-brain barrier permeability for up to 5 hours post-ischemia. | [10] |

| High glucose-treated HUVECs | 0.6 mg/ml | Completely abolished high glucose-induced STAT3 phosphorylation. | [11] |

| High glucose-treated HUVECs | Dose-dependent | Inhibited high glucose-induced JAK2 phosphorylation. | [11] |

Experimental Protocols

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rodents

-

Animal Model: Rats or mice are subjected to transient middle cerebral artery occlusion (tMCAO), a widely used model of focal cerebral ischemia. This is typically achieved by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery for a defined period (e.g., 60-90 minutes), followed by reperfusion.[12][13][14]

-

Treatment: Ginkgolide B is administered intravenously or intraperitoneally, either before (pre-treatment) or after (post-treatment) the ischemic insult.[9][10]

-

Neurological Deficit Scoring: Neurological function is assessed at various time points after tMCAO using a standardized scoring system.[9]

-

Infarct Volume Measurement: At the end of the experiment, brains are removed and sliced. The infarct volume is quantified by staining with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.[10]

-

Brain Edema Assessment: Brain water content is measured to assess the degree of cerebral edema.[10]

-

Blood-Brain Barrier Permeability: Evans blue dye extravasation is used to evaluate the integrity of the blood-brain barrier.[10]

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Neuronal Cells

-

Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured.

-

OGD/R Procedure: To mimic ischemic conditions, cells are incubated in a glucose-free medium in a hypoxic chamber for a specific duration. Reoxygenation is initiated by returning the cells to a normal glucose-containing medium and normoxic conditions.[15]

-

Ginkgolide B Treatment: Cells are pre-treated or co-treated with Ginkgolide B.

-

Cell Viability and Apoptosis Assays: Cell viability is determined by assays such as the MTT or CCK-8 assay. Apoptosis is assessed by TUNEL staining or by measuring the expression of apoptosis-related proteins (e.g., Bax, Bcl-2).[15]

-

Analysis of Signaling Pathways: The activation of relevant signaling pathways, such as TLR4/NF-κB, is investigated by measuring the expression and phosphorylation of key proteins via Western blotting.[16][17]

Signaling Pathways in Ischemic Stroke

A key neuroprotective mechanism of Ginkgolide B in ischemic stroke is the inhibition of the TLR4/NF-κB signaling pathway, which plays a critical role in post-ischemic inflammation. Ginkgolide B is also a well-established antagonist of the Platelet-Activating Factor (PAF) receptor.

Conclusion

Ginkgolide B demonstrates significant neuroprotective effects across multiple models of neurodegenerative diseases. Its ability to modulate key pathological processes such as neuroinflammation, apoptosis, and oxidative stress through various signaling pathways, including the inhibition of the NLRP3 inflammasome, activation of the PI3K/Akt pathway, and antagonism of the TLR4 and PAF receptors, underscores its therapeutic potential. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the clinical utility of Ginkgolide B in the treatment of Alzheimer's disease, Parkinson's disease, and ischemic stroke. Further research is warranted to translate these promising preclinical findings into effective therapies for these devastating neurological disorders.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginkgo Biloba Extract in an Animal Model of Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly stabilized nanocrystals delivering Ginkgolide B in protecting against the Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PAF antagonist ginkgolide B reduces postischemic neuronal damage in rat brain hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effects of Ginkgolide B Against Ischemic Stroke: A Review of Current Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exposure-Response Analysis and Mechanism of Ginkgolide B’s Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat [jstage.jst.go.jp]

- 10. Therapeutic neuroprotective effects of ginkgolide B on cortex and basal ganglia in a rat model of transient focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ginkgolide B Suppresses TLR4-Mediated Inflammatory Response by Inhibiting the Phosphorylation of JAK2/STAT3 and p38 MAPK in High Glucose-Treated HUVECs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Novel Model of Transient Occlusion of the Middle Cerebral Artery in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of Ginkgo biloba extract and Ginkgolide B against oxygen-glucose deprivation/reoxygenation and glucose injury in a new in vitro multicellular network model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ginkgolide B Alleviates Learning and Memory Impairment in Rats With Vascular Dementia by Reducing Neuroinflammation via Regulating NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Ginkgolide B Alleviates Learning and Memory Impairment in Rats With Vascular Dementia by Reducing Neuroinflammation via Regulating NF-κB Pathway [frontiersin.org]

The Anti-Inflammatory Properties of Ginkgolide B in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ginkgolide B, a terpene lactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest for its potent anti-inflammatory effects. Extensive research in various cellular models has elucidated its mechanisms of action, revealing a multi-pronged approach to suppressing inflammatory cascades. This technical guide provides an in-depth overview of the anti-inflammatory properties of Ginkgolide B, focusing on its effects in cellular models, with detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways involved.

Core Mechanisms of Anti-Inflammatory Action

Ginkgolide B exerts its anti-inflammatory effects primarily through the modulation of several key signaling pathways and cellular processes:

-

Inhibition of Platelet-Activating Factor (PAF) Receptor: Ginkgolide B is a well-documented antagonist of the platelet-activating factor receptor (PAFR)[1][2][3][4]. By blocking PAF, a potent inflammatory mediator, Ginkgolide B can inhibit a wide range of inflammatory responses, including platelet aggregation, neutrophil and eosinophil chemotaxis, and the production of reactive oxygen species[1][2][3].

-

Suppression of the NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Ginkgolide B has been shown to inhibit the activation of the NF-κB pathway in various cell types[5][6][7][8][9]. This inhibition prevents the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. The mechanism often involves preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB[5][8][9].

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: MAPK signaling cascades, including ERK, JNK, and p38, play crucial roles in inflammatory responses. Studies have demonstrated that Ginkgolide B can suppress the phosphorylation and activation of key MAPK proteins, particularly ERK and p38, in response to inflammatory stimuli[6][10][11][12].

-

Inhibition of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. Ginkgolide B has been found to inhibit the activation of the NLRP3 inflammasome, thereby reducing the release of these potent cytokines[13][14][15][16]. Some evidence suggests this inhibition is mediated by promoting the autophagic degradation of NLRP3 components[13][15][16].

-

Antioxidant Properties: Ginkgolide B exhibits antioxidant effects by scavenging free radicals and enhancing the activity of antioxidant enzymes[17][18][19][20]. By reducing oxidative stress, Ginkgolide B can mitigate a key driver of inflammation.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative effects of Ginkgolide B on various inflammatory markers in different cellular models.

Table 1: Effect of Ginkgolide B on Pro-Inflammatory Cytokine Production

| Cell Line/Model | Inflammatory Stimulus | Ginkgolide B Concentration | Cytokine | Percent Inhibition/Reduction | Reference |

| LPS-induced BV2 microglia | Lipopolysaccharide (LPS) | 30, 60, 120 µmol/l | TNF-α, IL-1, IL-6 | Dose-dependent reduction | [21][22][23] |

| APP/PS1-HEK293 cells | - | High-dosage | TNF-α, IL-1β, IL-6 | Significant downregulation | [5] |

| LPS-stimulated rat astrocytes | Lipopolysaccharide (LPS) | 0.1-10 µmol/L | IL-6 | Inhibition of mRNA expression and secretion | [24] |

| OVA-challenged BALB/c mice (in vivo model with cellular implications) | Ovalbumin (OVA) | 40 mg/kg | IL-5, IL-13 (in BALF) | Significant inhibition | [11][12] |

Table 2: Effect of Ginkgolide B on Other Inflammatory Mediators

| Cell Line/Model | Inflammatory Stimulus | Ginkgolide B Concentration | Mediator | Effect | Reference |

| LPS-stimulated rat astrocytes | Lipopolysaccharide (LPS) | 0.1-10 µmol/L | Nitric Oxide (NO) | Significant decrease in production | [24] |

| LPS-induced BV2 microglia | Lipopolysaccharide (LPS) | 30, 60, 120 µmol/l | Nitric Oxide (NO) | Dose-dependent reduction | [21][22] |

| LPS-induced BV2 microglia | Lipopolysaccharide (LPS) | Not specified | iNOS, COX-2 | Reduced mRNA and protein expression | [21] |

| Human eosinophils and neutrophils | Platelet-Activating Factor (PAF) | 7.0 x 10⁻⁶ M (eosinophils), 2.3 x 10⁻⁵ M (neutrophils) | Chemotaxis | 50% inhibition (IC50) | [2] |

| High glucose-treated HUVECs | High glucose | Not specified | TLR4 | Suppressed RNA and protein expression | [25] |

Experimental Protocols

This section outlines common methodologies used to investigate the anti-inflammatory properties of Ginkgolide B in cellular models.

Cell Culture and Induction of Inflammation

-

Cell Lines:

-

BV2 microglia: A murine microglial cell line commonly used to model neuroinflammation.

-

RAW 264.7 macrophages: A murine macrophage-like cell line used to study general inflammatory responses.

-

Human Umbilical Vein Endothelial Cells (HUVECs): Used to investigate inflammation in the context of vascular biology.

-

Primary astrocytes: Isolated from rat brains to study neuroinflammatory processes.

-

HEK293 cells (transfected): Human embryonic kidney cells, often transfected with disease-relevant genes (e.g., APP/PS1 for Alzheimer's disease models), to study specific pathways.

-

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Inflammatory Stimuli:

-

Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, widely used to induce a strong inflammatory response via Toll-like receptor 4 (TLR4). A typical concentration used is 1 µg/mL.

-

Amyloid-beta (Aβ) peptides: Used in models of Alzheimer's disease to induce neuroinflammation.

-

Platelet-Activating Factor (PAF): A potent phospholipid inflammatory mediator.

-

High Glucose: Used to model inflammatory conditions associated with diabetes.

-

Measurement of Cytokines and Inflammatory Mediators

-

Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method to measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

-

Griess Assay: Used to quantify nitric oxide (NO) production by measuring the concentration of nitrite, a stable product of NO, in the culture medium.

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).

-

Western Blotting: To detect the protein levels of inflammatory mediators and signaling proteins (e.g., iNOS, COX-2, p-p65, p-ERK).

Analysis of Signaling Pathways

-

Western Blotting: This is the primary technique used to assess the activation of signaling pathways. Antibodies specific to the phosphorylated (active) forms of signaling proteins (e.g., phospho-p65, phospho-IκBα, phospho-ERK, phospho-p38) are used to probe cell lysates. Total protein levels are also measured as a control.

-

Immunofluorescence Staining: To visualize the subcellular localization of proteins. For example, to observe the nuclear translocation of the NF-κB p65 subunit, cells are fixed, permeabilized, and stained with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Luciferase Reporter Assays: To measure the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. The luminescence produced is proportional to NF-κB activity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by Ginkgolide B and a typical experimental workflow.

Caption: Ginkgolide B inhibits the NF-κB pathway by preventing IKK activation.

Caption: Ginkgolide B suppresses p38 and ERK MAPK pathways.